molecular formula C10H12ClF2N3 B13433211 4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine

4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine

Cat. No.: B13433211
M. Wt: 247.67 g/mol
InChI Key: IHEHSWQOXSHMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine is a heterocyclic organic compound that contains both pyrimidine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine typically involves the reaction of 4-chloro-6-piperidin-1-yl-pyrimidine with difluoromethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can yield piperidinones and saturated piperidine derivatives, respectively .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine include:

    4-Chloro-6-piperidin-1-yl-pyrimidine: Lacks the difluoromethyl group.

    4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

The uniqueness of this compound lies in its difluoromethyl group, which can impart distinct electronic and steric properties. This makes it a valuable compound for the development of new pharmaceuticals and materials with specific desired properties.

Properties

Molecular Formula

C10H12ClF2N3

Molecular Weight

247.67 g/mol

IUPAC Name

4-chloro-6-[4-(difluoromethyl)piperidin-1-yl]pyrimidine

InChI

InChI=1S/C10H12ClF2N3/c11-8-5-9(15-6-14-8)16-3-1-7(2-4-16)10(12)13/h5-7,10H,1-4H2

InChI Key

IHEHSWQOXSHMLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)F)C2=CC(=NC=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.